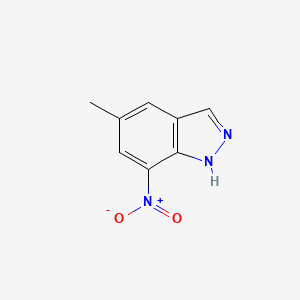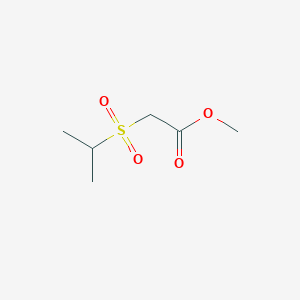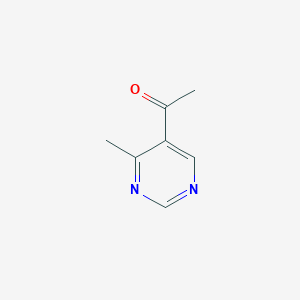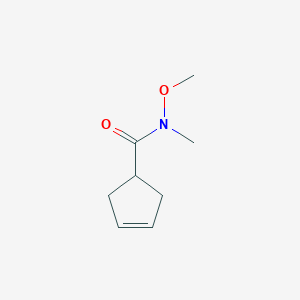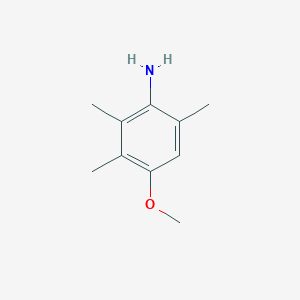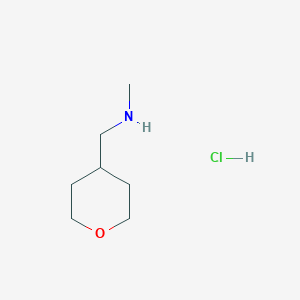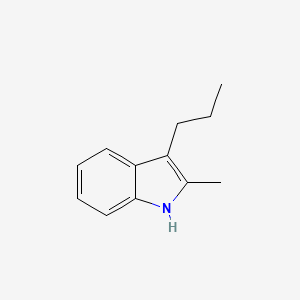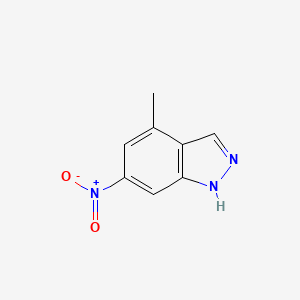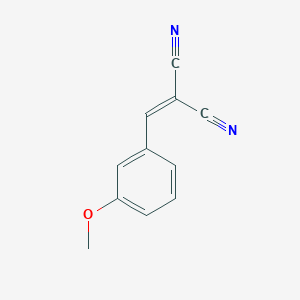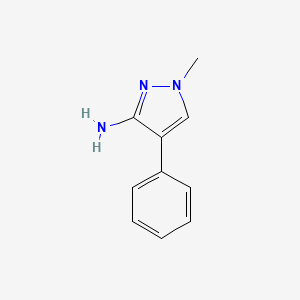
1-methyl-4-phenyl-1H-pyrazol-3-amine
Descripción general
Descripción
1-Methyl-4-phenyl-1H-pyrazol-3-amine is a compound that is structurally related to various pyrazolone derivatives, which are known for their diverse chemical and biological properties. Although the specific compound is not directly mentioned in the provided papers, the related structures and their syntheses, molecular structures, chemical reactions, and physical and chemical properties can provide insights into the characteristics of 1-methyl-4-phenyl-1H-pyrazol-3-amine.
Synthesis Analysis
The synthesis of pyrazolone derivatives often involves the condensation of amines with other organic compounds. For instance, the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives is facilitated by ultrasound-mediated condensation, which offers advantages such as simple work-up procedures, shorter reaction times, and higher yields . Similarly, the synthesis of Schiff bases derived from pyrazolone compounds involves the condensation of acetylpyrazolone with aromatic amines, leading to the formation of bidentate ligands .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives is often characterized using techniques such as X-ray crystallography. For example, the molecular and supramolecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones were determined using X-ray diffraction, revealing the perpendicular positioning of the phenyl ring to the chromene-pyrazole ring system . Schiff bases derived from pyrazolone compounds have been found to exist in the amine-one tautomeric form in the solid state, as revealed by crystallographic studies .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including condensation with malononitrile, reactions with amines and phenols, and cyclization processes. For instance, 3-methyl-1-phenyl-2-pyrazoline-4,5-dione reacts with malononitrile to yield dicyanomethylene derivatives, which can further react with amines to yield substituted pyrazolones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives can be studied using spectroscopic and spectrophotometric techniques. Schiff bases derived from pyrazolone compounds exhibit tautomeric equilibria, which can be studied using UV-vis absorption spectra . The electronic structure, vibrational spectra, and molecular electrostatic potentials of these compounds can be explored through computational methods such as density functional theory (DFT), providing insights into their chemical reactivity and charge transfer properties .
Safety And Hazards
Direcciones Futuras
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of “1-methyl-4-phenyl-1H-pyrazol-3-amine” could be in these fields, especially in the development of new drugs.
Propiedades
IUPAC Name |
1-methyl-4-phenylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-7-9(10(11)12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKUXLRZLWXAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-phenyl-1H-pyrazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



